4-(Difluoromethoxy)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)picolinonitrile is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a difluoromethoxy group attached to a picolinonitrile core, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 4-(Difluoromethoxy)picolinonitrile can be achieved through several synthetic routes. One notable method involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot approach provides a unique and efficient pathway to obtain this compound.
In industrial settings, the production of this compound may involve the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then further reacted to yield the desired compound .
Chemical Reactions Analysis
4-(Difluoromethoxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the nitrile group.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Difluoromethoxy)picolinonitrile has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1), which plays a key role in the pathogenesis of pulmonary fibrosis . This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, leading to decreased expression of fibrosis-related proteins.
Comparison with Similar Compounds
4-(Difluoromethoxy)picolinonitrile can be compared with other similar compounds, such as:
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar core structure but differ in the substituents attached to the picolinonitrile ring.
4-(Trifluoromethoxy)benzenesulfonyl chloride: This compound contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
4-(difluoromethoxy)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-1-2-11-5(3-6)4-10/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPKYTGJZMIRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.